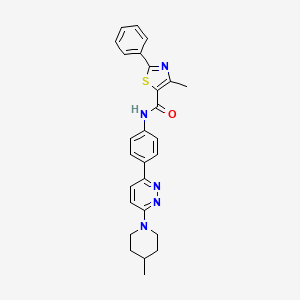![molecular formula C22H14N2O3S2 B3305158 N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922627-42-7](/img/structure/B3305158.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Descripción general
Descripción
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a heterocyclic compound with a complex structure. It contains a benzothiazole core, a chromene ring, and an amide group. The compound’s molecular formula is C17H12BrClN4O3S. It has been investigated for its potential anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions. Researchers have developed new compounds and compared their inhibitory concentrations against M. tuberculosis with standard reference drugs .Molecular Structure Analysis
The compound’s molecular structure includes a benzothiazole ring, a chromene moiety, and an amide group. The NMR and IR spectra provide information about its functional groups and connectivity. Crystallographic studies can reveal its three-dimensional arrangement .Mecanismo De Acción
Target of Action
The compound, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects . The specific mode of action of this compound would depend on its structure and the particular target it interacts with.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific structures and targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, affecting the signaling pathways that these proteins are involved in . The specific biochemical pathways affected by this compound would depend on its structure and the particular target it interacts with.
Pharmacokinetics
The solubility of a compound in water and other solvents can affect its bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could affect its bioavailability.
Result of Action
Thiazole derivatives are known to have various biological effects depending on their specific structures and targets . For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines . The specific effects of this compound would depend on its structure and the particular target it interacts with.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. It has been found to possess various biological activities, which makes it a potentially useful compound for investigating various diseases. However, there are also some limitations to using this compound in lab experiments. For example, its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential toxicity and side effects have not been fully evaluated, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. One possible direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which may make it a useful compound for treating these neurodegenerative diseases. Another possible direction is to investigate its potential use in combination with other compounds for treating cancer. Studies have shown that this compound has anticancer activity, and combining it with other compounds may enhance its effectiveness. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects.
Aplicaciones Científicas De Investigación
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been investigated for its potential applications in scientific research. Studies have shown that this compound has anticancer, antifungal, and antibacterial activities. It has also been found to possess antioxidant and anti-inflammatory properties. This compound has been evaluated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S2/c1-28-17-7-4-8-18-19(17)23-22(29-18)24-20(25)15-11-14-13-6-3-2-5-12(13)9-10-16(14)27-21(15)26/h2-11H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNZZGDCJULNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B3305081.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone](/img/structure/B3305088.png)
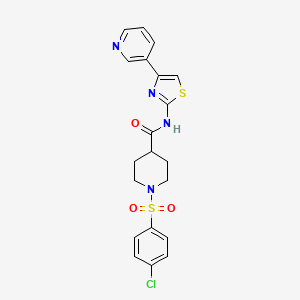
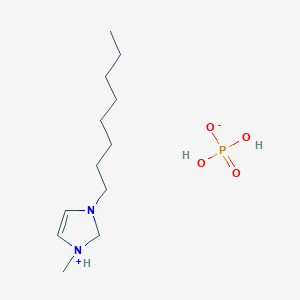
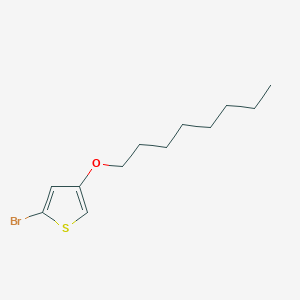


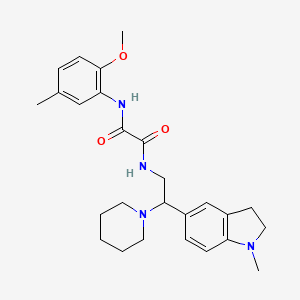
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3305145.png)


![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3305176.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3305183.png)
